molecular formula C13H8Cl2O3 B1647552 2-(4-Chlorophenoxy)-5-chlorobenzoic acid

2-(4-Chlorophenoxy)-5-chlorobenzoic acid

Cat. No.: B1647552
M. Wt: 283.1 g/mol
InChI Key: VDEWXTZTKIAVOP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-5-chlorobenzoic acid is an organic compound that belongs to the class of chlorinated benzoic acids It is characterized by the presence of two chlorine atoms and a phenoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-5-chlorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes that include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are designed to ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-5-chlorobenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction may yield chlorinated benzyl alcohols.

Scientific Research Applications

2-(4-Chlorophenoxy)-5-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of the TMEM206 ion channel, which is involved in the regulation of chloride ion flux across cell membranes . This inhibition can affect various physiological processes, including cell volume regulation and acid-induced cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-5-chlorobenzoic acid is unique due to its specific structure, which includes two chlorine atoms and a phenoxy group attached to a benzoic acid core. This structure confers specific chemical and biological properties that make it suitable for various applications, including its role as an enzyme inhibitor and its potential therapeutic applications.

Properties

Molecular Formula

C13H8Cl2O3

Molecular Weight

283.1 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenoxy)benzoic acid

InChI

InChI=1S/C13H8Cl2O3/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17)

InChI Key

VDEWXTZTKIAVOP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)Cl

Origin of Product

United States

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